3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with suitable dienophiles in a Diels-Alder reaction, followed by hydrogenation to yield the desired tetrahydropyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can further saturate the tetrahydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated piperidine derivatives .
Scientific Research Applications
3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism by which 3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine exerts its effects involves interactions with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydropyridine: Another tetrahydropyridine derivative with similar structural features.
2,3,4,5-Tetrahydropyridine: Differing in the position of hydrogenation on the pyridine ring.
6-Acetyl-2,3,4,5-tetrahydropyridine: Known for its aroma properties in baked goods.
Uniqueness
3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine is unique due to its specific fusion of the pyridine and tetrahydropyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-5-yl)pyridine |
InChI |
InChI=1S/C10H12N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1,3-5,7,12H,2,6,8H2 |
InChI Key |
DVRMKUDHJBWBOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.